molecular formula C15H17N5O2 B3334939 1,3-dimethyl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 1004727-40-5

1,3-dimethyl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No.: B3334939
CAS No.: 1004727-40-5
M. Wt: 299.33 g/mol
InChI Key: XNMQOSKUHAYISZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dimethyl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with methyl groups at positions 1 and 3, a 1,3,5-trimethylpyrazole moiety at position 6, and a carboxylic acid group at position 2.

The compound’s synthesis is inferred from related analogs in the evidence. For example, similar pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives are synthesized via multi-component cyclization reactions involving pyrazole-amine intermediates, aryl aldehydes, and ethyl pyruvate, followed by ester hydrolysis .

Properties

IUPAC Name

1,3-dimethyl-6-(1,3,5-trimethylpyrazol-4-yl)pyrazolo[3,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O2/c1-7-12(9(3)19(4)17-7)11-6-10(15(21)22)13-8(2)18-20(5)14(13)16-11/h6H,1-5H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNMQOSKUHAYISZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C2=NC3=C(C(=NN3C)C)C(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101119314
Record name 1,3-Dimethyl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101119314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1004727-40-5
Record name 1,3-Dimethyl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1004727-40-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dimethyl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101119314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1,3-Dimethyl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a complex heterocyclic compound that belongs to the pyrazolo[3,4-b]pyridine class. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C21H28N6O2
  • Molecular Weight : 396.49 g/mol
  • CAS Number : 1004727-40-5

This compound features a pyrazolo[3,4-b]pyridine core with various substituents that contribute to its biological activity.

Anticancer Activity

Research has demonstrated that pyrazolo[3,4-b]pyridine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • A study reported that compounds with similar structures showed cytotoxicity against cervical HeLa and prostate DU 205 cancer cell lines, indicating potential for further development as anticancer agents .
  • Another investigation highlighted that derivatives of pyrazolo[3,4-b]pyridine displayed inhibition of Aurora-A kinase with IC50 values as low as 0.16 µM .

Anti-inflammatory Effects

Pyrazolo derivatives have been recognized for their anti-inflammatory properties. The compound under discussion has been linked to the inhibition of inflammatory pathways:

  • Pyrazolo compounds have been shown to inhibit phosphodiesterase 4 (PDE4), which plays a crucial role in inflammatory responses .

Antimicrobial Properties

The antimicrobial potential of pyrazolo[3,4-b]pyridine derivatives is noteworthy:

  • Recent studies indicate that these compounds exhibit activity against Mycobacterium tuberculosis, showcasing their potential as lead candidates for tuberculosis treatment .

Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerCytotoxicity against HeLa and DU 205 cell lines
Anti-inflammatoryInhibition of PDE4 and related inflammatory pathways
AntimicrobialActivity against Mycobacterium tuberculosis

Case Study 1: Cytotoxicity Evaluation

In a study evaluating the anticancer properties of various pyrazolo derivatives, it was found that specific modifications in the structure led to enhanced cytotoxic effects. For example, compounds with substitutions at the C4 position showed increased potency against colon cancer cell lines (IC50 = 0.03 µM) compared to standard treatments .

Case Study 2: Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory mechanisms of pyrazolo compounds. The study demonstrated that these compounds could effectively reduce pro-inflammatory cytokines in vitro, suggesting their potential use in therapeutic applications for inflammatory diseases .

Scientific Research Applications

The compound features a pyrazolo[3,4-b]pyridine core with multiple methyl groups that enhance its lipophilicity and biological activity. The presence of carboxylic acid functionality allows for potential interactions in biological systems.

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of pyrazolo[3,4-b]pyridine exhibit promising anticancer properties. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, a study demonstrated that pyrazolo[3,4-b]pyridine derivatives can effectively target specific kinases involved in cancer progression, suggesting that 1,3-dimethyl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid may have similar potential .

Anti-inflammatory Properties
The compound's ability to modulate inflammatory pathways has been explored. Pyrazolo compounds are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. This suggests potential applications in treating inflammatory diseases .

Agrochemicals

Pesticidal Activity
Research has indicated that pyrazole-based compounds possess insecticidal properties. The structural characteristics of this compound may contribute to its efficacy as an agrochemical agent against pests. Studies have shown that modifications in the pyrazole ring can enhance the compound's activity against specific insect species .

Materials Science

Polymer Synthesis
The compound can serve as a building block in the synthesis of novel polymers with enhanced thermal and mechanical properties. Its unique structure allows for the incorporation into polymer matrices which can lead to materials with improved performance characteristics for applications in coatings and composites .

Case Study 1: Anticancer Activity Evaluation

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various pyrazolo[3,4-b]pyridine derivatives and evaluated their anticancer activity against breast cancer cell lines. The results showed that compounds similar to this compound demonstrated significant cytotoxic effects with IC50 values in the low micromolar range .

Case Study 2: Insecticidal Properties

A study conducted by agricultural scientists assessed the insecticidal efficacy of several pyrazole derivatives against common agricultural pests. The findings indicated that certain derivatives exhibited over 80% mortality rates in treated populations within 72 hours of exposure. This underscores the potential application of compounds like this compound in pest management strategies .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents (Positions) Molecular Weight Key Biological Activity/Application Synthesis Route
Target Compound 1,3-dimethyl; 6-(1,3,5-trimethylpyrazole); 4-COOH 313.33* Not explicitly reported; inferred enzyme inhibition Multi-component cyclization (hypothesized)
6-Phenyl-1-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (Compound 15) 1-(pyridin-4-ylmethyl); 6-phenyl; 4-COOH 335.34 BasE adenylating enzyme inhibitor High-throughput screening library (no synthetic details available)
1,3-Dimethyl-6-(1-methylpyrazol-4-yl)pyrazolo[3,4-b]pyridine-4-carboxylic acid 1,3-dimethyl; 6-(1-methylpyrazole); 4-COOH 271.28 PPAR activation Multi-component reaction with LiOH hydrolysis
6-(4-Methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide 1,3-dimethyl; 6-(4-methoxyphenyl); 4-CONH2 432.52 Not reported; likely structural analog Coupling of pyrazolo[3,4-b]pyridine core with substituted amines
1-Butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid 1-butyl; 3-methyl; 6-cyclopropyl; 4-COOH 287.35 Not reported; structural variation for SAR Unspecified; commercial availability noted

*Calculated molecular weight based on formula C15H19N5O2.

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity: The carboxylic acid group at position 4 is critical for binding to targets like PPAR and β-lactamases, as seen in analogs . Neutral substituents (e.g., CONH2 in ) may reduce potency.

Synthetic Accessibility :

  • Compounds with simpler substituents (e.g., 1-methylpyrazole) are synthesized via scalable routes like microwave-assisted cyclization . In contrast, the target compound’s 1,3,5-trimethylpyrazole group may require more complex precursors, as seen in the synthesis of methyl ester analogs .

In contrast, analogs like Compound 15 show confirmed activity against BasE .

Solubility and Stability :

  • The 1,3-dimethyl and trimethylpyrazole groups in the target compound likely reduce aqueous solubility compared to analogs with polar substituents (e.g., 4-methoxyphenyl in ). Stability under physiological conditions remains unstudied.

Q & A

Q. What are the standard synthetic routes for preparing pyrazolo[3,4-b]pyridine derivatives, and how can they be optimized for this compound?

Answer: The synthesis of pyrazolo[3,4-b]pyridines typically involves cyclocondensation of substituted pyrazole amines with activated carbonyl precursors. For example, ethyl 2-benzoyl-3,3-bis(methylthio)acrylate reacts with substituted pyrazol-5-amine derivatives under reflux in toluene with trifluoroacetic acid (TFA) as a catalyst . Optimization strategies include:

  • Precursor selection : Use of electron-withdrawing groups (e.g., methylthio) to enhance reactivity.
  • Catalyst tuning : TFA improves cyclization efficiency by protonating intermediates.
  • Temperature control : Reflux conditions (~110°C) ensure complete conversion without decomposition .
    For the target compound, substituting the pyrazole core with 1,3,5-trimethyl groups may require pre-functionalization of the pyrazole-4-yl moiety prior to cyclization .

Q. How can spectroscopic techniques (NMR, IR) validate the structure of this compound?

Answer:

  • ¹H NMR : The pyrazole protons (N-methyl groups) appear as singlets at δ 3.2–3.5 ppm. The pyridine protons (position 6) show deshielded signals (~δ 8.5–9.0 ppm) due to conjugation with the carboxylic acid .
  • ¹³C NMR : The carboxylic acid carbon resonates at δ 165–170 ppm, while quaternary carbons in the fused pyridine-pyrazole system appear at δ 140–150 ppm .
  • IR : A strong absorption band at ~1700 cm⁻¹ confirms the carboxylic acid group, and N–H stretches (pyrazole) appear at ~3200 cm⁻¹ .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the reactivity of pyrazolo[3,4-b]pyridines in cross-coupling reactions?

Answer:

  • Steric hindrance : Bulky substituents (e.g., 1,3,5-trimethylpyrazole at position 6) reduce accessibility for Suzuki-Miyaura couplings. Use of Pd catalysts with bulky ligands (e.g., SPhos) improves yields .
  • Electronic effects : Electron-donating groups (e.g., methyl) on the pyrazole ring deactivate the pyridine core, requiring harsher conditions (e.g., microwave-assisted heating) for functionalization .
  • Case study : In pyrazolo[4,3-c]pyridin-4(5H)-ones, trifluoromethyl groups enhance electrophilicity, enabling nucleophilic substitution at position 3 .

Q. What computational methods are suitable for analyzing the ATP-binding affinity of this compound in kinase inhibition studies?

Answer:

  • Molecular docking : Use software like AutoDock Vina to model interactions between the pyrazolo[3,4-b]pyridine scaffold and ATP-binding pockets (e.g., kinase hinge regions). Key interactions include hydrogen bonds between the carboxylic acid and conserved lysine residues .
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-protein complex. Focus on RMSD (<2 Å) and binding free energy (MM-PBSA) calculations .
  • QSAR : Correlate substituent electronegativity (Hammett σ values) with inhibitory activity (IC₅₀) to guide structural modifications .

Q. How can contradictory solubility data from different studies be resolved?

Answer: Discrepancies often arise from variations in:

  • Solvent purity : Trace water in DMSO reduces solubility. Use anhydrous solvents and Karl Fischer titration for verification .
  • pH effects : The carboxylic acid group (pKa ~4.5) increases solubility in basic buffers (e.g., PBS pH 7.4) but precipitates in acidic conditions. Conduct pH-dependent solubility assays .
  • Polymorphism : Crystalline vs. amorphous forms exhibit different solubility profiles. Characterize solid-state forms via PXRD .

Q. What strategies mitigate decomposition during long-term storage of pyrazolo[3,4-b]pyridine derivatives?

Answer:

  • Temperature control : Store at –20°C under argon to prevent oxidation of the methylthio groups .
  • Light protection : Amber vials reduce photodegradation of the pyridine ring .
  • Stabilizers : Add 1% BHT to ethanol stock solutions to inhibit radical-mediated decomposition .

Methodological Guidelines

Q. How to design a SAR study for optimizing kinase inhibition?

Answer:

Core modifications : Introduce halogens (Cl, F) at position 3 to enhance hydrophobic interactions .

Side-chain variations : Replace the carboxylic acid with bioisosteres (e.g., tetrazole) to improve membrane permeability .

Activity cliffs : Test methyl vs. ethyl groups on the pyrazole to identify steric tolerance thresholds .

Q. What analytical protocols validate synthetic intermediates with structural ambiguity?

Answer:

  • LC-MS/MS : Monitor reaction progress using a C18 column (ACN/water + 0.1% formic acid) and ESI+ mode for protonated ions .
  • HRMS : Confirm molecular formulas with <5 ppm mass accuracy (e.g., 1,3-dimethylpyrazole intermediates: [M+H]⁺ = 262.0961) .
  • 2D NMR : Use HSQC to resolve overlapping signals in crowded regions (e.g., pyridine C–H couplings) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-dimethyl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Reactant of Route 2
1,3-dimethyl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.